N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide
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Overview
Description
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide is a heterocyclic compound that features both furan and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of ethanol as a solvent and refluxing for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents like carbon disulfide and nitro compounds.
Chemical Reactions Analysis
Types of Reactions
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro group.
Major Products
Oxidation: Furanones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl-1,3,4-oxadiazole-2-thiol: Similar structure but with a thiol group instead of a nitro group.
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Contains a furan ring and a hydrazide group.
N-methyl (5-(pyridin-3-yl)furan-2-yl)methanamine: Contains a furan ring and a pyridine ring.
Uniqueness
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide is unique due to the presence of both a nitro group and an oxadiazole ring, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N4O6/c16-9(6-3-4-8(20-6)15(17)18)12-11-14-13-10(21-11)7-2-1-5-19-7/h1-5H,(H,12,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMFVTPQOUSAJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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